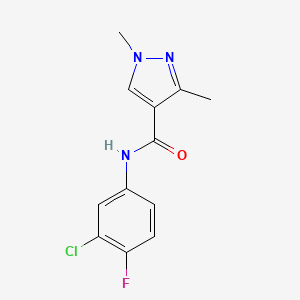

![molecular formula C13H11FN4O B6579786 3-ethyl-7-(3-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 946386-41-0](/img/structure/B6579786.png)

3-ethyl-7-(3-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-ethyl-7-(3-fluorophenyl)-7H, 8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one, also known as ETF-P, is a novel small molecule compound that has been extensively studied in recent years due to its potential applications in scientific research. ETF-P is a member of the triazolopyrazinone class of heterocyclic compounds, which are characterized by their ability to form strong hydrogen bonds and their relative stability compared to other classes of small molecules. The synthesis of ETF-P is relatively simple and can be performed using several different methods, including the Ullmann reaction and the Buchwald-Hartwig reaction. ETF-P has been found to have a wide range of applications in scientific research, including its use as a tool to study enzyme-substrate interactions, as a potential therapeutic agent, and as a fluorescent probe for imaging and diagnostics.

Applications De Recherche Scientifique

Antibacterial Activity

The compound has been synthesized and evaluated for its antibacterial activity . It showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, one of the derivatives exhibited superior antibacterial activities, which was comparable to the first-line antibacterial agent ampicillin .

P2X7 Receptor Antagonist

Derivatives of the compound containing N-alkyl, alkylsulfanyl, alkylsulfinyl, or alkylsulfonyl substituents in position 3 have been found to be P2X7 receptor antagonists . These are useful for treating pain or inflammatory disease .

Anticancer Activity

The compound’s scaffold, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, has been found to have anticancer activity . This makes it a potential candidate for the development of new anticancer drugs .

Antimicrobial Activity

The compound’s scaffold, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, has also been found to have antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial drugs .

Analgesic and Anti-inflammatory Activity

The compound’s scaffold, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, has been found to have analgesic and anti-inflammatory activity . This makes it a potential candidate for the development of new analgesic and anti-inflammatory drugs .

Enzyme Inhibitor

The compound’s scaffold, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, has been found to have enzyme inhibitory activity . It has been found to inhibit various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This makes it a potential candidate for the development of new enzyme inhibitor drugs .

Mécanisme D'action

Target of Action

Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Therefore, it’s plausible that this compound may also target bacterial cells.

Mode of Action

It’s known that antibacterial agents often work by inhibiting essential bacterial enzymes or disrupting bacterial cell wall synthesis .

Biochemical Pathways

Based on its potential antibacterial activity, it may interfere with the biochemical pathways essential for bacterial growth and survival .

Pharmacokinetics

Similar compounds are often designed to have good bioavailability and minimal toxicity .

Result of Action

Given its potential antibacterial activity, it may result in the inhibition of bacterial growth or even bacterial cell death .

Action Environment

Factors such as ph, temperature, and presence of other substances can potentially affect the action of antibacterial agents .

Propriétés

IUPAC Name |

3-ethyl-7-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN4O/c1-2-11-15-16-12-13(19)17(6-7-18(11)12)10-5-3-4-9(14)8-10/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGQXSPXEWWBNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1C=CN(C2=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-7-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[3-(4-phenylpiperazin-1-yl)propyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6579719.png)

![1-(4-methoxyphenyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine](/img/structure/B6579720.png)

![3,5-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide](/img/structure/B6579728.png)

![5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6579742.png)

![6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6579749.png)

![3-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6579753.png)

![3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6579764.png)

![2-[(cyanomethyl)sulfanyl]-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B6579771.png)

![7-(4-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579779.png)

![3-ethyl-7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579792.png)

![3-ethyl-7-(4-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579800.png)